![molecular formula C22H24N6O2 B2668954 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide CAS No. 1189734-63-1](/img/structure/B2668954.png)
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide
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Overview
Description
The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of novel compounds, evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Molecular Structure Analysis
The molecular structure of these compounds allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include oxidative intramolecular cyclization . The reaction mechanisms and conditions would need to be further investigated for a more detailed understanding.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on the specific substituents present in the molecule. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water and also soluble in organic solvents .Scientific Research Applications
- Molecular docking studies revealed the binding modes of these derivatives with the DNA active site. Among them, compound 12d demonstrated the highest potency, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT116), and 17.12 μM (MCF-7). Although less active than doxorubicin, it serves as a template for future optimization .
- The compound’s structure suggests potential interactions with adenosine receptors. Further exploration could reveal its role as an antagonist or modulator of these receptors, impacting various physiological processes .
Anticancer Activity
Adenosine Receptor Antagonism
DNA Intercalation
Bioisosterism-Guided Anticancer Approach
Mechanism of Action
Future Directions
The future directions for this compound and its derivatives involve further design, optimization, and investigation to produce more potent anticancer analogs . The analysis results are helpful to promote the modification of the inhibitor framework and to provide a reference for the construction of new and promising inhibitor compounds .
properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-13-10-14(2)19(15(3)11-13)24-18(29)12-27-22(30)28-17-9-7-6-8-16(17)23-20(26(4)5)21(28)25-27/h6-11H,12H2,1-5H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSNGDIVXSWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide |
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